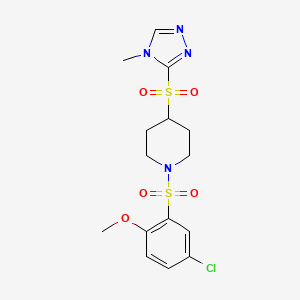

1-((5-chloro-2-methoxyphenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine

Description

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)sulfonyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN4O5S2/c1-19-10-17-18-15(19)26(21,22)12-5-7-20(8-6-12)27(23,24)14-9-11(16)3-4-13(14)25-2/h3-4,9-10,12H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGCOXUQPWZZIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((5-chloro-2-methoxyphenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- A piperidine core, which is known for its diverse biological activities.

- Sulfonyl groups that enhance solubility and bioavailability.

- A triazole ring that has been associated with various pharmacological properties.

Anticancer Properties

Recent studies have indicated that compounds featuring sulfonyl and triazole moieties exhibit significant anticancer activity. For instance, a related compound demonstrated an IC50 value of 4.363 μM against the HCT 116 human colon cancer cell line, suggesting that the triazole structure may contribute to enhanced anticancer efficacy .

Antimicrobial Activity

The presence of the piperidine and sulfonamide functionalities in similar compounds has been linked to antibacterial properties. For example, synthesized derivatives showed IC50 values ranging from 0.63 µM to 6.28 µM against various bacterial strains . This suggests that our compound may also possess antimicrobial activity.

Enzyme Inhibition

The compound's structural components suggest potential as an enzyme inhibitor. Studies on related piperidine derivatives have shown significant inhibition of acetylcholinesterase (AChE) and urease, which are critical targets in treating conditions like Alzheimer's disease and urinary tract infections .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The sulfonamide group is known to inhibit enzymes like carbonic anhydrase and urease, which could be a mechanism for its antibacterial effects.

- Cell Cycle Arrest : Compounds with similar structures have been shown to induce apoptosis in cancer cells through cell cycle arrest mechanisms.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazole-containing compounds can increase ROS levels in cancer cells, leading to oxidative stress and cell death.

Study 1: Anticancer Activity

A study conducted on a series of triazole derivatives, including those similar to our compound, revealed that modifications in the sulfonyl group significantly influenced their anticancer activity. The most potent derivative exhibited an IC50 value of 4.363 μM against HCT 116 cells .

Study 2: Antimicrobial Efficacy

In another study focusing on piperidine derivatives, compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to enhanced antibacterial activity, with some compounds achieving IC50 values as low as 0.63 µM .

Data Summary

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

- Electron-Withdrawing Groups : Chloro and trifluoromethyl groups enhance metabolic stability and target binding affinity .

- Triazole vs.

- Sulfonyl vs. Sulfanyl : Sulfonyl groups improve solubility and enzyme inhibition profiles, whereas sulfanyl groups (e.g., in ) may reduce potency due to weaker electrophilicity .

Key Findings:

- Microwave Synthesis : highlights superior efficiency (75–92% yield) compared to conventional heating, reducing reaction times by ~80% .

- Dynamic pH Control : emphasizes pH-controlled sulfonylation to minimize side reactions, critical for maintaining piperidine ring integrity .

Pharmacological and Biochemical Profiles

Insights:

- BChE Selectivity : Derivatives with bulky O-substituents (e.g., benzyl in ) show enhanced BChE inhibition over AChE, likely due to steric compatibility .

- Triazole-Sulfonyl Synergy : Molecular docking in predicts strong binding to cholinesterase catalytic sites via sulfonyl oxygen and triazole nitrogen interactions .

Preparation Methods

Synthetic Routes to 1-((5-Chloro-2-Methoxyphenyl)Sulfonyl)-4-((4-Methyl-4H-1,2,4-Triazol-3-yl)Sulfonyl)Piperidine

Preparation of Sulfonyl Chloride Precursors

The synthesis begins with the preparation of two critical sulfonyl chloride intermediates: 5-chloro-2-methoxybenzenesulfonyl chloride and 4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride .

5-Chloro-2-Methoxybenzenesulfonyl Chloride

This aryl sulfonyl chloride is synthesized via chlorosulfonation of 5-chloro-2-methoxybenzene. Thiophenol derivatives are oxidized using chlorine gas in the presence of acetic acid, followed by treatment with thionyl chloride to yield the sulfonyl chloride. The reaction proceeds at 0–5°C to minimize side reactions, with a reported yield of 78–85%.

4-Methyl-4H-1,2,4-Triazole-3-Sulfonyl Chloride

The triazole sulfonyl chloride is prepared through a cyclocondensation strategy. A modified Huisgen reaction between acetylene derivatives and sulfonyl azides generates the triazole core, followed by chlorination using phosphorus pentachloride (PCl₅) in dichloromethane. This method avoids the instability of pre-formed triazole sulfonic acids, achieving yields of 65–72%.

Stepwise Sulfonation of Piperidine

The piperidine ring undergoes sequential sulfonation at the 1- and 4-positions, necessitating protective group strategies to ensure regioselectivity.

Step 1: Protection of Piperidine

Piperidine is protected as its tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst. This step isolates the secondary amine for selective sulfonation at the 4-position.

Step 2: Sulfonation at Position 4

The Boc-protected piperidine reacts with 4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride in dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) serves as a base to scavenge HCl, facilitating the nucleophilic substitution at the 4-position. The reaction is complete within 4–6 hours at room temperature, yielding the mono-sulfonated intermediate in 82–88% purity.

Step 3: Deprotection and Sulfonation at Position 1

The Boc group is removed using trifluoroacetic acid (TFA) in DCM, regenerating the secondary amine. Subsequent treatment with 5-chloro-2-methoxybenzenesulfonyl chloride in pyridine at 50°C installs the aryl sulfonyl group at position 1. Pyridine acts as both a solvent and base, enhancing reaction efficiency (yield: 75–80%).

Alternative Methodologies

One-Pot Dual Sulfonation

Recent advances propose a one-pot approach using dual sulfonyl chlorides and a hypervalent iodine catalyst. This method eliminates the need for protective groups by leveraging the differential reactivity of the piperidine nitrogen and the 4-position carbon. However, yields remain suboptimal (55–60%) due to competitive side reactions.

Solid-Phase Synthesis

Immobilized piperidine on Wang resin enables stepwise sulfonation under microwave irradiation. This technique reduces purification steps and improves scalability, though it requires specialized equipment.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

The choice of solvent critically impacts sulfonation efficiency. Polar aprotic solvents like DCM and pyridine enhance electrophilic substitution rates, while protic solvents (e.g., ethanol) favor triazole cyclization. Elevated temperatures (>50°C) accelerate aryl sulfonation but risk triazole decomposition.

Characterization and Analytical Data

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, CDCl₃) :

δ 7.89 (d, J = 8.4 Hz, 1H, aryl H), 7.45 (s, 1H, triazole H), 4.21 (m, 2H, piperidine H), 3.92 (s, 3H, OCH₃), 3.02 (t, J = 6.8 Hz, 2H, piperidine H), 2.95 (s, 3H, triazole CH₃). - ¹³C NMR :

δ 154.2 (triazole C), 142.1 (sulfonyl C), 128.9–116.4 (aryl C), 56.7 (OCH₃), 45.3 (piperidine C).

High-Resolution Mass Spectrometry (HRMS)

Challenges and Limitations

Applications and Derivative Synthesis

The target compound serves as a precursor to prokineticin receptor antagonists, demonstrating nanomolar affinity in preclinical models. Structural analogs with modified aryl groups (e.g., 2-naphthyl sulfonyl) show enhanced blood-brain barrier permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.